Bienvenue dans la boutique en ligne BenchChem!

3',5'-Dichloro-4'-hydroxyacetophenone

PDK inhibitor cancer metabolism antiproliferative activity

Select 3',5'-Dichloro-4'-hydroxyacetophenone (DAP) for its uniquely defined para-hydroxy/meta-chloro substitution pattern that governs both PDK inhibition SAR and chromogenic assay performance. As a benchmark scaffold (EC50 >80 µM), it enables unambiguous detection of potency gains from structural modifications. For diagnostic kit manufacturers, its dichloro substitution allows direct spectrophotometric detection at 340 nm without pH adjustment, eliminating alkali termination steps. Also serves as a key intermediate in O-alkyl clenbuterol synthesis (5-28% yield benchmark) and a validated negative control for dihydroorotase screening (IC50 = 180 µM). Insensitive to bilirubin/hemoglobin interference.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 17044-70-1
Cat. No. B1293813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Dichloro-4'-hydroxyacetophenone
CAS17044-70-1
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1)Cl)O)Cl
InChIInChI=1S/C8H6Cl2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3
InChIKeyFXSIZYWHUQEXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Dichloro-4'-hydroxyacetophenone (CAS 17044-70-1): A Chlorinated Acetophenone with Distinct PDK Inhibition and Chromogenic Properties for Research and Diagnostic Applications


3',5'-Dichloro-4'-hydroxyacetophenone (DAP) is a chlorinated aromatic ketone characterized by a para-hydroxy group and meta-chloro substitutions on the phenyl ring . It serves as a core scaffold in medicinal chemistry for developing pyruvate dehydrogenase kinase (PDK) inhibitors with antiproliferative activity against cancer cells [1]. The compound is also employed as a chromogenic substrate in enzymatic assays for acid phosphatase detection [2].

Why Generic Substitution of 3',5'-Dichloro-4'-hydroxyacetophenone Is Not Advisable in Potency-Driven SAR and Diagnostic Assays


The 3',5'-dichloro-4'-hydroxy substitution pattern uniquely governs both the electronic and steric landscape of the acetophenone core, critically influencing PDK inhibition potency and chromogenic behavior in acidic media. In PDK inhibitor development, even minor modifications drastically alter biochemical activity—the parent DAP scaffold exhibits weak PDK inhibition (EC50 > 80 µM), whereas optimized derivatives achieve nanomolar potency (EC50 = 0.09 µM) [1]. Similarly, in diagnostic applications, the dichloro substitution enables direct spectrophotometric detection at 340 nm without pH adjustment, a property not shared by non-halogenated analogs [2]. Substituting with a monochloro analog or a different regioisomer therefore compromises both the quantitative performance of established SAR series and the validated analytical methodology.

Quantitative Performance Benchmarks: Where 3',5'-Dichloro-4'-hydroxyacetophenone Demonstrates Measurable Differentiation


PDK Inhibition Potency: DAP Scaffold Enables >800-Fold Improvement in Optimized Derivatives

The parent 3',5'-dichloro-4'-hydroxyacetophenone (DAP) scaffold, while intrinsically weak (EC50 > 80 µM), provides a critical starting point for chemical optimization. Structure-activity relationship studies demonstrate that the lead compound 6u, derived from DAP, inhibits PDKs with an EC50 of 0.09 µM, outperforming both the parent DAP (EC50 > 80 µM) and the earlier analog DAP-64 (EC50 = 0.33 µM) [1]. In antiproliferative assays against A375 melanoma cells, compound 6u exhibits an IC50 of 1.1 µM, a 15.4-fold improvement over DAP (IC50 = 16.9 µM) and a 4.5-fold improvement over DAP-64 (IC50 = 4.9 µM) [2].

PDK inhibitor cancer metabolism antiproliferative activity

Selectivity Over Non-Cancerous Cells: Favorable Therapeutic Index in Lead Compound 6u

The optimized DAP derivative compound 6u demonstrates selective antiproliferative activity against cancer cells while sparing non-cancerous L02 cells. Compound 6u exhibits IC50 values ranging from 1.1 to 3.8 µM across various cancer cell lines, whereas against non-cancerous L02 cells the IC50 exceeds 10 µM [1]. This differential cytotoxicity suggests a potential therapeutic window, with selectivity ratios >2.6-9.1 fold.

cancer cell selectivity therapeutic window cytotoxicity

Chromogenic Performance in Acid Phosphatase Assays: Direct Detection at 340 nm Without pH Adjustment

3',5'-Dichloro-4'-hydroxyacetophenone serves as a chromogenic component in synthetic substrates for acid phosphatase activity determination. The compound exhibits maximum UV absorbance at approximately 340 nm in the neutral to acidic pH range (optimal for acid phosphatase), enabling direct initial velocity measurements without the alkali termination step required for p-nitrophenol-based methods [1]. The assay is not affected by common interferrants such as bilirubin or hemoglobin [2]. This allows for simple, automated analysis on clinical chemistry analyzers.

diagnostic assay acid phosphatase chromogenic substrate

Physicochemical Differentiation: Higher Lipophilicity and Melting Point Versus Monochloro Analog

The presence of two chlorine atoms in 3',5'-dichloro-4'-hydroxyacetophenone significantly alters physicochemical properties compared to the monochloro analog. The dichloro compound exhibits a calculated LogP of 3.05 and a melting point of 162-166°C . In contrast, 3'-chloro-4'-hydroxyacetophenone has a lower LogP of approximately 2.2-2.25 and a melting point of 86-105°C . The increased lipophilicity and higher melting point of the dichloro derivative may influence solubility, membrane permeability, and solid-state handling characteristics.

lipophilicity solubility physicochemical properties

Dihydroorotase Inhibition: Weak Activity Provides Negative Control Value

3',5'-Dichloro-4'-hydroxyacetophenone exhibits weak inhibition of dihydroorotase from mouse Ehrlich ascites cells, with an IC50 of 1.80 × 10^5 nM (180 µM) at pH 7.37 [1]. This low potency contrasts with potent dihydroorotase inhibitors such as brequinar (IC50 ~0.01-0.1 µM), indicating the compound is not a significant inhibitor of this enzyme. Consequently, it may serve as a useful negative control in screening campaigns targeting the pyrimidine biosynthesis pathway.

enzyme inhibition dihydroorotase negative control

Synthetic Utility: Key Intermediate in Clenbuterol Analogue Synthesis with Documented Yield

3',5'-Dichloro-4'-hydroxyacetophenone serves as the starting material for synthesizing O-alkyl analogues of the β-agonist clenbuterol. A five-step synthetic route from this compound afforded the target analogues in overall yields of 5-28% [1]. This contrasts with alternative routes to clenbuterol that employ 4-nitroacetophenone or 4-aminoacetophenone as starting materials, which may offer different yield profiles and step counts.

organic synthesis clenbuterol building block

Procurement-Driven Application Scenarios for 3',5'-Dichloro-4'-hydroxyacetophenone (CAS 17044-70-1)


Scaffold for PDK Inhibitor Lead Optimization in Cancer Metabolism Research

Researchers seeking to develop novel PDK inhibitors for cancer therapy can utilize 3',5'-dichloro-4'-hydroxyacetophenone (DAP) as a benchmark scaffold. The quantitative EC50 data (DAP >80 µM vs. optimized derivative 6u at 0.09 µM) provides a clear metric for assessing SAR-driven potency improvements [1]. The compound's weak intrinsic activity allows for unambiguous detection of activity gains from structural modifications.

Chromogenic Component in Automated Acid Phosphatase Diagnostic Assays

Clinical diagnostic laboratories and assay kit manufacturers can employ this compound as a chromogenic moiety in synthetic substrates for acid phosphatase activity measurement. Its direct detection at 340 nm in the neutral to acidic pH range eliminates the need for alkali termination steps, simplifying automation and reducing assay time [2]. The method's insensitivity to bilirubin and hemoglobin interference ensures robust performance in clinical samples [3].

Negative Control for Dihydroorotase High-Throughput Screening

High-throughput screening facilities targeting the pyrimidine biosynthesis pathway can use 3',5'-dichloro-4'-hydroxyacetophenone as a negative control due to its weak inhibition of dihydroorotase (IC50 = 180 µM) [4]. Its low potency ensures that assay signals arise from true hits rather than non-specific interactions with the target enzyme.

Starting Material for Clenbuterol Analogue Synthesis

Medicinal chemistry groups focused on β-adrenergic receptor agonists can employ this compound as a key intermediate in the synthesis of O-alkyl clenbuterol analogues. Established five-step routes from 3',5'-dichloro-4'-hydroxyacetophenone yield 5-28% overall, providing a documented benchmark for process optimization efforts [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3',5'-Dichloro-4'-hydroxyacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.